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Compound of Interest

Compound Name: Caracemide

Cat. No.: B1668298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship

(SAR) of Caracemide and its analogs. Due to the limited direct SAR studies on Caracemide
analogs, this guide establishes a framework based on structurally related anticonvulsant

compounds, primarily hydantoins. Furthermore, it delves into the unique metabolic activation of

Caracemide, a critical factor influencing its biological activity and toxicity profile.

Introduction to Caracemide
Caracemide, (±)-N-acetyl-N-(methylcarbamoyl)oxy-alpha-phenylglycinamide, is a compound

that has been investigated for its anticonvulsant and antitumor activities. Its chemical structure,

featuring a hydantoin-like core and a unique N-acyloxy-N-acylurea moiety, sets it apart from

typical anticonvulsants. Understanding the relationship between its structure and biological

activity is crucial for the design of novel, more potent, and safer therapeutic agents.

A key aspect of Caracemide's pharmacology is its in vivo metabolism to methyl isocyanate

(MIC), a reactive intermediate. This metabolic pathway is believed to contribute significantly to

both the therapeutic effects and the observed toxicities of the parent compound[1][2].
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The SAR of Caracemide analogs can be inferred from extensive studies on structurally similar

anticonvulsants, such as hydantoins. These studies have identified key structural features and

physicochemical properties that govern their efficacy, primarily as blockers of voltage-gated

sodium channels.

Key Physicochemical Descriptors for Anticonvulsant
Activity
Quantitative Structure-Activity Relationship (QSAR) studies on hydantoin analogs have

revealed several critical descriptors that correlate with their anticonvulsant activity, typically

measured by the Maximal Electroshock Seizure (MES) test[3][4][5].

Table 1: Key Physicochemical Descriptors for Anticonvulsant Activity of Hydantoin Analogs
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Descriptor
Influence on
Anticonvulsant Activity

Rationale

Log P (Lipophilicity)

An optimal range is crucial.

Increased lipophilicity can

enhance blood-brain barrier

penetration but excessive

lipophilicity can lead to non-

specific binding and reduced

efficacy.

Facilitates passage through

biological membranes to reach

the target site in the central

nervous system.

LUMO Energy (Lowest

Unoccupied Molecular Orbital)

Lower LUMO energy is

generally associated with

higher activity.

Indicates a greater electron-

accepting ability, which may be

important for interaction with

the biological target.

Dipole Moment
Higher polarity can be

beneficial for activity.

Influences the electrostatic

interactions with the receptor

binding site.

pKa (Basicity)
Increased basicity may

correlate with higher activity.

Affects the ionization state of

the molecule, which can be

critical for binding to the target.

Molar Refractivity (MR)

Can influence the fit and

binding of the molecule to the

receptor.

Relates to the volume and

polarizability of the molecule.

This table summarizes general trends observed in QSAR studies of hydantoin anticonvulsants

and provides a predictive framework for Caracemide analogs.

Influence of Substituents on Anticonvulsant Activity
Studies on phenylmethylenehydantoins and other hydantoin derivatives have provided valuable

insights into the effects of various substituents on their anticonvulsant properties[6][7].

Table 2: Influence of Substituents on the Phenyl Ring of Hydantoin-like Anticonvulsants
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Substituent Type Position
Effect on
Anticonvulsant
Activity (MES Test)

Example
Substituents

Alkyl Ortho, Meta, Para
Generally increases

activity.
-CH3, -C2H5

Halogen Ortho, Meta, Para Increases activity. -F, -Cl, -Br

Trifluoromethyl Meta Increases activity. -CF3

Alkoxyl Para Increases activity. -OCH3

Polar Groups Any
Decreases or

abolishes activity.
-NO2, -CN, -OH

This data is derived from SAR studies on phenylmethylenehydantoins and serves as a guide

for the rational design of Caracemide analogs with a phenyl moiety.

Mechanism of Action
Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsants structurally related to Caracemide
is the blockade of voltage-gated sodium channels (VGSCs)[8][9][10]. These drugs typically

exhibit a state-dependent binding, showing higher affinity for the inactivated state of the

channel over the resting state. This preferential binding stabilizes the inactivated state, thereby

reducing the firing rate of neurons and preventing the spread of seizure activity[11][12].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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